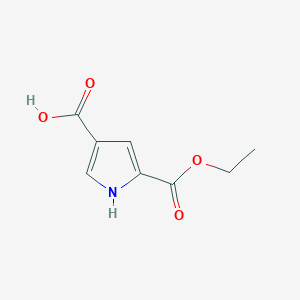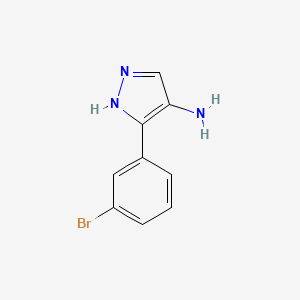
3-(3-bromophenyl)-1H-pyrazol-4-amine
Vue d'ensemble
Description
3-(3-bromophenyl)-1H-pyrazol-4-amine, also known as 3-bromophenylpyrazolamine, is an organic compound that has been studied extensively due to its potential applications in scientific research. It is a member of the pyrazolamine family, which consists of compounds that contain an amine group and a pyrazole ring. 3-bromophenylpyrazolamine is of particular interest due to its unique properties, such as its high solubility in water and its ability to form complexes with metals. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for research involving 3-bromophenylpyrazolamine.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- A study by Ö. Tamer et al. (2016) focused on synthesizing and analyzing the molecular structure of a closely related compound, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine. This research provided insights into the stability and intramolecular charge transfer of similar compounds, hinting at potential applications in nonlinear optical properties (Ö. Tamer et al., 2016).
Chemical Synthesis Techniques
- S. P. Veettil and K. Haridas (2010) synthesized a compound involving 3-(4-bromophenyl)-1H-pyrazol-4-amine, demonstrating advanced techniques in chemical synthesis and highlighting the potential for creating complex molecular structures (S. P. Veettil & K. Haridas, 2010).
Antimicrobial Applications
- Research conducted by H. A. El‐Wahab et al. (2015) explored the antimicrobial properties of compounds related to 3-(3-bromophenyl)-1H-pyrazol-4-amine. This study emphasized the potential of these compounds in enhancing the antimicrobial effects of polyurethane varnishes and printing ink pastes (H. A. El‐Wahab et al., 2015).
Anticancer Activity
- The study by Aladdin M. Srour et al. (2018) on derivatives of 1,3,4-trisubstituted pyrazole, related to this compound, revealed significant anticancer activity against various human cancer cell lines. This suggests the potential of such compounds in developing new cancer therapies (Aladdin M. Srour et al., 2018).
Fluorescent Properties for Sensing and Imaging
- A study by M. Ibrahim et al. (2016) on pyrazoline derivatives, closely related to the compound , examined their fluorescent properties. These findings point towards applications in sensing and imaging technologies (M. Ibrahim et al., 2016).
Catalysis and Chemical Reactions
- Research by A. Togni et al. (1996) involved the use of chiral ferrocenyl pyrazole ligands, related to this compound, in palladium-catalyzed asymmetric allylic amination. This demonstrates the role of such compounds in catalysis and facilitating specific chemical reactions (A. Togni et al., 1996).
Antibacterial Properties
- A study by C. Feng et al. (2018) focused on the synthesis and antibacterial activity of pyrazole Schiff bases, which include structures similar to this compound. These compounds exhibited potential as antibacterial agents (C. Feng et al., 2018).
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling, the reaction involves the oxidative addition of an electrophilic organic group to a palladium catalyst, followed by transmetalation with a nucleophilic organoboron reagent .
Biochemical Pathways
Similar compounds have been noted for their biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Pharmacokinetics
A related compound, 1-(3’-bromophenyl)-heliamine, was found to be quickly absorbed into the blood circulatory system, with a maximum concentration (cmax) of 56865 ± 12214 ng/mL achieved at 100 ± 045 h after oral administration .
Result of Action
A related compound, a pyrazoline derivative, was found to have a confirmed nontoxic acetylcholinesterase inhibitory effect .
Action Environment
The suzuki–miyaura coupling reaction, in which similar compounds are used, is known for its mild and functional group tolerant reaction conditions .
Propriétés
IUPAC Name |
5-(3-bromophenyl)-1H-pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-7-3-1-2-6(4-7)9-8(11)5-12-13-9/h1-5H,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWAJOCDHZIWDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=C(C=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



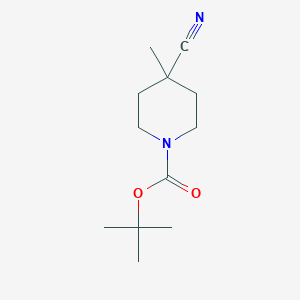
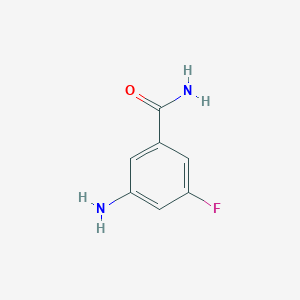
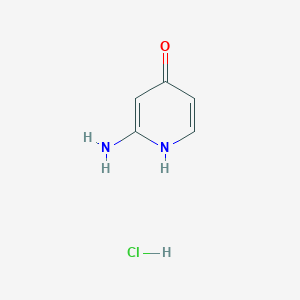
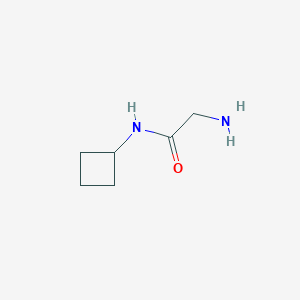


![1H-pyrrolo[2,3-c]pyridine-4-carbonitrile](/img/structure/B1372439.png)
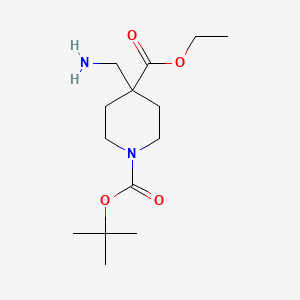
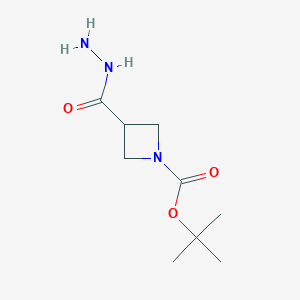
![Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1372446.png)

